molecular formula C13H10Cl2FNO2S B280842 N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide

N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B280842
M. Wt: 334.2 g/mol
InChI Key: AWDHBGKVQYBCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCFMSA and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DCFMSA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, DCFMSA is thought to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, DCFMSA may be able to slow the growth of cancer cells and potentially even induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative disease research, DCFMSA has also been shown to have a wide range of biochemical and physiological effects. For example, DCFMSA has been shown to inhibit the activity of several different enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, DCFMSA has been shown to induce the expression of several different genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCFMSA in lab experiments is its specificity for carbonic anhydrase IX. This specificity makes DCFMSA a valuable tool for studying the role of this enzyme in cancer cell growth and proliferation. Additionally, DCFMSA has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in lab settings. However, one limitation of DCFMSA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on DCFMSA. One area of research could be to further explore the mechanism of action of DCFMSA in cancer cells. Additionally, future research could focus on optimizing the synthesis method for DCFMSA to improve yields and purity. Finally, DCFMSA could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Methods

DCFMSA is synthesized by reacting 2,5-dichloronitrobenzene with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reduced with iron powder to yield DCFMSA. This synthesis method has been optimized to produce high yields of pure DCFMSA.

Scientific Research Applications

DCFMSA has been studied for its potential applications in a wide range of scientific research areas. One of the primary areas of research has been in the field of cancer research. DCFMSA has been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, DCFMSA has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

Molecular Formula

C13H10Cl2FNO2S

Molecular Weight

334.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H10Cl2FNO2S/c1-8-6-10(16)3-5-13(8)20(18,19)17-12-7-9(14)2-4-11(12)15/h2-7,17H,1H3

InChI Key

AWDHBGKVQYBCHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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